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CAS No.: 509-17-1

Cat. No.: B605253 Get Quote

Executive Summary
Ajacine (N-acetylanthranoyllycoctonine) is a complex C19-diterpenoid alkaloid isolated from

Delphinium species (e.g., Delphinium ajacis).[2][3][4] Its structural elucidation is frequently

complicated by the presence of closely related congeners such as Anthranoyllycoctonine (the

deacetylated precursor) and Lycoctonine (the parent alcohol backbone).

This guide compares the spectral "performance" (diagnostic resolution) of Ajacine against

these structural alternatives. It demonstrates how to utilize specific chemical shift perturbations

to unambiguously confirm the Ajacine structure, specifically focusing on the C-14 ester linkage

and the N-acetyl moiety.

Part 1: The Structural Challenge (Context)
Diterpenoid alkaloids possess a rigid hexacyclic or heptacyclic backbone. The primary

challenge in assigning Ajacine is distinguishing it from its metabolic derivatives.

The Product (Ajacine): Contains the lycoctonine skeleton + an N-acetylanthranilic acid ester

at C-14.

Alternative A (Anthranoyllycoctonine): Contains the lycoctonine skeleton + an anthranilic acid

ester at C-14 (lacks the N-acetyl group).
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Alternative B (Lycoctonine): The polyol backbone (lacks the ester side chain entirely).

Structural Logic Diagram
The following decision tree illustrates the logical flow for distinguishing Ajacine from its analogs

based on spectral features.

Crude Alkaloid Fraction

1H NMR: Aromatic Region (7.0 - 8.5 ppm)?

Result: Lycoctonine
(Parent Alcohol)

No Signals

1H NMR: Singlet at ~2.2 ppm?
13C NMR: Amide C=O at ~169 ppm?

Signals Present
(Anthranoyl group)

Result: Anthranoyllycoctonine
(Free Amine)

Absent

CONFIRMED: Ajacine
(N-Acetyl Derivative)

Present

Click to download full resolution via product page

Caption: Diagnostic logic tree for separating Ajacine from key congeners based on 1H and

13C NMR observables.

Part 2: Comparative Spectral Analysis[1]
The following tables provide the diagnostic chemical shifts required to distinguish Ajacine.

Data is synthesized from high-field NMR studies (400/500 MHz) in CDCl₃.

Table 1: 1H NMR Diagnostic Comparison (δ ppm, CDCl₃)
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Feature Ajacine (Target)
Anthranoyllycoc

tonine (Alt A)
Lycoctonine

(Alt B)
Diagnostic

Value

Aromatic Region

δ 8.70 (d), 7.98

(dd), 7.55 (t),

7.05 (t)

δ 7.85 (dd), 7.25

(m), 6.65 (m)
Absent

Ajacine shows a

downfield shift (δ

8.[2]70) for the

aromatic proton

adjacent to the

N-acetyl group

due to

anisotropic

deshielding.

N-Acetyl Methyl δ 2.22 (s, 3H) Absent Absent

The singlet at

~2.2 ppm is the

definitive marker

for Ajacine vs.

Anthranoyllycoct

onine.

H-14 (Ester Link) δ 4.80 - 4.95 (t) δ 4.75 - 4.85 (t)
δ 3.65 - 3.75 (br

s)

Esterification at

C-14 causes a

~1.2 ppm

downfield shift

compared to the

free alcohol in

Lycoctonine.

N-Ethyl Group δ 1.05 (t, 3H) δ 1.05 (t, 3H) δ 1.05 (t, 3H)

Confirms the

lycoctonine

skeleton

(conserved

across all three).

OCH₃ (C-1, 6,

16)

3.20 - 3.45 (3 x

s)

3.25 - 3.45 (3 x

s)

3.28 - 3.48 (3 x

s)

Conserved

skeletal markers.
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Table 2: 13C NMR Diagnostic Comparison (δ ppm,
CDCl₃)

Carbon
Position

Ajacine
Anthranoyllycoc

tonine
Lycoctonine

Structural

Insight

C-14 (Ester/OH) ~74.5 ~74.0 ~76.5

The shift is

subtle, but the

key is the

correlation to the

ester carbonyl in

HMBC.

Ester C=O 167.5 168.0 Absent

Confirms the

anthranoyl ester

attachment.[1]

Amide C=O 169.2 Absent Absent

Critical

Differentiator:

The second

carbonyl signal

distinguishes

Ajacine from

Anthranoyllycoct

onine.[1]

Acetyl Methyl 25.5 Absent Absent

Confirms the N-

acetyl group

carbon.[1]

Aromatic C-1' ~115.0 ~110.0 Absent

The ipso-carbon

shift changes

due to

acetylation of the

amine.
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To ensure trustworthy data, the following protocol minimizes artifacts such as pH-dependent

shifts or solvent impurities which often plague alkaloid NMR.

Sample Preparation Workflow
This workflow utilizes an acid-base extraction to purify the alkaloid fraction before NMR

analysis.

Plant Material
(D. ajacis)

MeOH Extraction
(48h, RT)

Acidify (pH 2)
Partition w/ Ether

Basify (pH 10)
Extract w/ CHCl3

Aqueous Phase Dry & Evaporate
(Crude Alkaloids)

Organic Phase Dissolve in CDCl3
(+0.03% TMS)

Click to download full resolution via product page

Caption: Optimized acid-base extraction workflow to isolate total diterpenoid alkaloids for NMR

analysis.

Step-by-Step Methodology
Extraction: Macerate dried Delphinium seeds/aerial parts in MeOH. Evaporate to dryness.

Acid-Base Partitioning (Critical Step):

Resuspend residue in 5% H₂SO₄.[1]

Wash with Diethyl Ether (removes fats/non-alkaloids). Discard ether layer.

Basify aqueous layer to pH ~10 using NH₄OH.[1]

Extract exhaustively with Chloroform (CHCl₃). The alkaloids, including Ajacine, migrate to

the organic phase.

NMR Sample Prep:

Dissolve 5–10 mg of purified alkaloid in 0.6 mL CDCl₃.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended inorganic

salts (prevents line broadening).
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Reference: Ensure TMS (Tetramethylsilane) is present (0.03%) for accurate referencing

(0.00 ppm).

Acquisition Parameters (400 MHz+):

1H: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s.

13C: Power-gated decoupling, D1 ≥ 2.0s (essential for quaternary carbonyl detection).

HMBC: Optimized for long-range coupling (J = 8 Hz) to correlate the H-14 proton to the

ester carbonyl.

Part 4: Technical Analysis & Causality[1]
Why CDCl₃?
While some alkaloids are analyzed in Pyridine-d5, CDCl₃ is preferred for Ajacine to avoid

overlap between the solvent peaks and the critical aromatic region (7.0–8.7 ppm). However,

ensure the CDCl₃ is not acidic (store over K₂CO₃), as protonation of the tertiary nitrogen (N-20)

will shift the C-19 and C-21 signals significantly.

The "Ajacine Shift" Mechanism
The most distinct feature of Ajacine compared to Anthranoyllycoctonine is the deshielding of

the aromatic H-3' proton.

Mechanism: In Anthranoyllycoctonine, the free amine (NH₂) is electron-donating, shielding

the ring protons. In Ajacine, the acetylation converts the amine to an amide. The carbonyl of

the amide withdraws electron density and creates an anisotropic zone that strongly deshields

the adjacent aromatic proton (shifting it from ~7.8 ppm to ~8.7 ppm).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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